1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.
Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using a fluorinated benzoyl chloride and an aluminum chloride catalyst.
Attachment of the Dimethylamino Propyl Group: This step may involve a nucleophilic substitution reaction where a dimethylamino propyl halide reacts with the intermediate compound.
Hydroxylation and Benzoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism by which 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(dimethylamino)propyl]-5-(2-chlorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-[3-(dimethylamino)propyl]-5-(2-bromophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.
Properties
Molecular Formula |
C26H29FN2O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O4/c1-5-15-33-21-12-11-18(16-17(21)2)24(30)22-23(19-9-6-7-10-20(19)27)29(26(32)25(22)31)14-8-13-28(3)4/h5-7,9-12,16,23,30H,1,8,13-15H2,2-4H3/b24-22+ |
InChI Key |
RJRXDOZEBYHKOO-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)O)OCC=C |
Origin of Product |
United States |
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